1-(2-Methoxyphenyl)-4,5-dimethyl-1H-imidazole
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Overview
Description
1-(2-Methoxyphenyl)-4,5-dimethyl-1H-imidazole is a heterocyclic organic compound characterized by the presence of an imidazole ring substituted with a 2-methoxyphenyl group and two methyl groups at positions 4 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-4,5-dimethyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-methoxybenzaldehyde with acetone in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process often involves recrystallization or chromatographic techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-4,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at the ortho and para positions relative to the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated imidazole derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-4,5-dimethyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Known for its stimulant effects and use in medicinal chemistry.
2-(2-Methoxyphenyl)imidazole: Shares structural similarities but differs in the position of the methoxy group.
4,5-Dimethylimidazole: Lacks the 2-methoxyphenyl group but shares the imidazole core structure.
Uniqueness: 1-(2-Methoxyphenyl)-4,5-dimethyl-1H-imidazole is unique due to the combination of the 2-methoxyphenyl group and the dimethyl substitution on the imidazole ring. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4,5-dimethylimidazole |
InChI |
InChI=1S/C12H14N2O/c1-9-10(2)14(8-13-9)11-6-4-5-7-12(11)15-3/h4-8H,1-3H3 |
InChI Key |
SSDGWHBCLXIYIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC=CC=C2OC)C |
Origin of Product |
United States |
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